3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone
CAS No.: 898788-44-8
Cat. No.: VC3871261
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898788-44-8 |
|---|---|
| Molecular Formula | C20H21N3O |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile |
| Standard InChI | InChI=1S/C20H21N3O/c1-22-8-10-23(11-9-22)15-17-5-3-7-19(13-17)20(24)18-6-2-4-16(12-18)14-21/h2-7,12-13H,8-11,15H2,1H3 |
| Standard InChI Key | MBBDEYSQGHUTQW-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
| Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone consists of two benzene rings connected by a ketone group. The first benzene ring (A-ring) bears a cyano (-CN) group at the 3-position, while the second (B-ring) features a 4-methylpiperazinomethyl substituent at the 3'-position. The piperazine moiety introduces a nitrogen-rich heterocycle, enhancing the molecule's potential for hydrogen bonding and ionic interactions .
Structural Data:
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IUPAC Name: 3-[3-[(4-Methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
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SMILES: \text{CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N}
The presence of both electron-withdrawing (cyano) and electron-donating (piperazinylmethyl) groups creates a polarized electronic structure, influencing solubility and reactivity .
Crystallographic and Spectroscopic Properties
While crystallographic data are unavailable, predicted physicochemical properties include:
The moderate pKa suggests partial protonation under physiological conditions, potentially affecting bioavailability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone involves multi-step organic reactions, though detailed protocols remain proprietary . A plausible route includes:
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Friedel-Crafts Acylation: Benzoylation of a substituted benzene to form the benzophenone core.
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Nucleophilic Substitution: Introduction of the 4-methylpiperazinomethyl group via alkylation of piperazine derivatives.
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Cyanation: Installation of the cyano group using reagents like copper cyanide or via Sandmeyer reaction .
Challenges include controlling regioselectivity during substitution and minimizing side reactions involving the ketone group.
Industrial Production
Suppliers such as MolCore BioPharmatech and Matrix Scientific manufacture the compound at ≥97% purity, adhering to ISO quality standards . Scalability is limited by the complexity of purifying intermediates, necessitating advanced chromatographic techniques .
Physicochemical and Thermodynamic Properties
Stability Profile
| Supplier | Purity | Packaging | Price (USD) | Source |
|---|---|---|---|---|
| Matrix Scientific | 97% | 1g | $437 | |
| Rieke Metals | 97% | 1g | $467 | |
| American Custom Chemicals | 95% | 1g | $1,006.58 |
Pricing reflects synthesis complexity and low production volumes .
Future Directions and Research Gaps
Priority Investigations
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Target Identification: High-throughput screening against GPCRs and kinase libraries.
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Synthetic Optimization: Development of cost-effective routes to improve accessibility .
Collaborative Opportunities
Partnerships between academic institutions and suppliers like MolCore could accelerate translational research, bridging the gap between synthesis and application .
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